molecular formula C16H24N4O3 B5514255 N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide

N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide

Cat. No.: B5514255
M. Wt: 320.39 g/mol
InChI Key: DHLQNKZYHLXLLF-SFQUDFHCSA-N
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Description

N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxy-methoxyphenyl group, a methylideneamino linkage, and a piperazinyl-propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide typically involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with 3-(4-methylpiperazin-1-yl)propanohydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3/c1-19-7-9-20(10-8-19)6-5-16(22)18-17-12-13-3-4-15(23-2)14(21)11-13/h3-4,11-12,21H,5-10H2,1-2H3,(H,18,22)/b17-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLQNKZYHLXLLF-SFQUDFHCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC(=O)NN=CC2=CC(=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CCC(=O)N/N=C/C2=CC(=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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